REACTION_CXSMILES
|
[CH3:1][CH:2](O)[C:3]#[N:4].N[CH:7]([CH:9](N)[CH3:10])[CH3:8].[NH3:12].[OH2:13]>>[CH3:1][CH:2]1[C:3](=[O:13])[NH:4][CH:9]([CH3:10])[CH:7]([CH3:8])[NH:12]1
|
Name
|
|
Quantity
|
138.5 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)O
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
NC(C)C(C)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was split off
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was then distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC(C(NC1=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |